molecular formula C4H10N2O2 B1229581 4-Amino-3-hydroxybutanamide CAS No. 51499-73-1

4-Amino-3-hydroxybutanamide

Cat. No.: B1229581
CAS No.: 51499-73-1
M. Wt: 118.13 g/mol
InChI Key: VNVOVOGNNMKSTF-UHFFFAOYSA-N
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Description

4-Amino-3-hydroxybutanamide is an organic compound with the molecular formula C4H10N2O2. It is a derivative of butanamide, featuring both an amino group and a hydroxyl group on the butane backbone.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-hydroxybutanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-3-hydroxybutanamide is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological processes. Its ability to be incorporated into metabolic pathways and its potential therapeutic applications further distinguish it from similar compounds .

Properties

IUPAC Name

4-amino-3-hydroxybutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2/c5-2-3(7)1-4(6)8/h3,7H,1-2,5H2,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNVOVOGNNMKSTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CN)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20965829
Record name 4-Amino-3-hydroxybutanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20965829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51499-73-1
Record name 4-Amino-3-hydroxybutanamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051499731
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-3-hydroxybutanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20965829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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